molecular formula C11H8N2 B13609651 4-(3-ethynylphenyl)-1H-pyrazole

4-(3-ethynylphenyl)-1H-pyrazole

Cat. No.: B13609651
M. Wt: 168.19 g/mol
InChI Key: ZQNVVRVZVHTDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Ethynylphenyl)-1H-pyrazole (CAS 1025055-88-2) is a high-value aromatic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate, particularly in constructing more complex fused heterocyclic systems like 1H-pyrazolo[3,4-b]pyridines, which are prominent scaffolds in the development of tyrosine kinase inhibitors . The molecule features a 1H-pyrazole ring substituted at the 4-position with a 3-ethynylphenyl group, a structure that provides multiple sites for further functionalization via cross-coupling reactions, making it a versatile building block for chemical exploration . Its primary research application lies in the design and synthesis of potential therapeutic agents. The structural motif of the 1H-pyrazole core is found in numerous bioactive molecules and approved drugs, and its integration with an ethynyl-linked phenyl ring allows researchers to create compounds that mimic purine bases, facilitating interactions with key biological targets such as kinases . This makes this compound a critical precursor in oncology research, specifically for developing small-molecule inhibitors that target enzymatic pathways crucial for cell proliferation . Researchers will find this product to be a fundamental building block for probing structure-activity relationships (SAR) and for synthesizing novel compounds with potential anticancer and other biomedical properties . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

4-(3-ethynylphenyl)-1H-pyrazole

InChI

InChI=1S/C11H8N2/c1-2-9-4-3-5-10(6-9)11-7-12-13-8-11/h1,3-8H,(H,12,13)

InChI Key

ZQNVVRVZVHTDQH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)C2=CNN=C2

Origin of Product

United States

Synthetic Methodologies for 4 3 Ethynylphenyl 1h Pyrazole and Its Derivatives

Established Synthetic Routes for Pyrazoles and Related Compounds

The pyrazole (B372694) ring is a common scaffold in a vast array of biologically active compounds. Consequently, numerous methods for its synthesis have been developed over more than a century. These methods are generally characterized by their efficiency and the ability to introduce a wide range of substituents onto the pyrazole core.

Cyclocondensation Reactions in Pyrazole Synthesis

The most traditional and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. This method, often referred to as the Knorr pyrazole synthesis, is a powerful tool for creating polysubstituted pyrazoles. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.

The versatility of this method lies in the wide availability of both 1,3-dicarbonyl compounds and hydrazines, allowing for the synthesis of a diverse library of pyrazole derivatives. For instance, the reaction of a β-diketone with hydrazine will yield a 3,5-disubstituted pyrazole. The regioselectivity of the reaction can be an issue when unsymmetrical 1,3-dicarbonyls and substituted hydrazines are used, potentially leading to a mixture of regioisomers.

Reactant 1Reactant 2ConditionsProductYield (%)
AcetylacetoneHydrazineH2O, reflux3,5-dimethyl-1H-pyrazoleHigh
1,3-DiketonePhenylhydrazineEthanol, reflux1-Phenyl-3,5-disubstituted pyrazoleVaries
β-KetoesterHydrazineAcetic acid, refluxPyrazoloneGood

Modern variations of this reaction include multicomponent approaches where the 1,3-dicarbonyl compound is generated in situ. alrasheedcol.edu.iq This one-pot methodology enhances the efficiency and diversity of the pyrazoles that can be synthesized. alrasheedcol.edu.iq

Coupling Reactions: Sonogashira and Other Cross-Coupling Strategies for Ethynylphenyl Incorporation

The introduction of the ethynylphenyl moiety onto a pre-formed pyrazole ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira and Suzuki-Miyaura coupling reactions are particularly well-suited for this purpose.

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. jchemlett.com In the context of 4-(3-ethynylphenyl)-1H-pyrazole synthesis, this would typically involve the coupling of a 4-halopyrazole (e.g., 4-iodo- or 4-bromopyrazole) with 3-ethynylphenylacetylene. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. jchemlett.com Copper-free Sonogashira couplings have also been developed to avoid the formation of alkyne homocoupling byproducts.

The Suzuki-Miyaura coupling reaction is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For the synthesis of the target molecule, this would involve the reaction of a 4-halopyrazole with (3-ethynylphenyl)boronic acid or its corresponding pinacol (B44631) ester. This reaction is also catalyzed by a palladium complex in the presence of a base. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Pyrazole DerivativeCoupling PartnerCatalystBaseSolventYield (%)
4-Iodopyrazole (B32481)(3-ethynylphenyl)boronic acidPd(PPh3)4K2CO3Dioxane/H2OGood
4-Bromopyrazole3-EthynylphenylacetylenePdCl2(PPh3)2/CuIEt3NTHFVaries
4-IodopyrazolePhenylacetylenePdCl2(PPh3)2/CuIEt3N/DMFGood

Reactions Involving Hydrazines and Thiosemicarbazide

Hydrazine and its derivatives are fundamental building blocks in pyrazole synthesis, primarily through cyclocondensation reactions with 1,3-dicarbonyl compounds as detailed in section 2.1.1. The nature of the hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or substituted hydrazines) determines the substituent at the N1 position of the pyrazole ring.

Thiosemicarbazide can also be used in the synthesis of pyrazole-related heterocycles. While not a direct precursor to simple pyrazoles, its reaction with appropriate dicarbonyl compounds can lead to pyrazole-fused ring systems or pyrazoles with sulfur-containing substituents, which can be further modified.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. The synthesis of pyrazoles is no exception, and various established methods have been adapted for microwave irradiation.

Both the Knorr pyrazole synthesis (cyclocondensation) and palladium-catalyzed cross-coupling reactions (Suzuki and Sonogashira) can be efficiently performed under microwave conditions. acs.orgnih.gov The rapid heating provided by microwaves can overcome activation barriers and reduce the incidence of side reactions. For example, Suzuki-Miyaura couplings of bromo-pyrazoles with arylboronic acids have been successfully carried out in a matter of minutes under microwave irradiation, whereas the same reactions might require several hours of conventional heating. acs.orgnih.gov

Reaction TypeReactantsConditionsTimeYield (%)
Suzuki-Miyaura Coupling3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one, Arylboronic acidXPhosPdG2/XPhos, K2CO3, EtOH/H2O, MW40 minGood
Knorr Pyrazole SynthesisPhenylhydrazine, β-ketoesterToluene or EtOH, MW, 150 °C30 minModerate

Targeted Synthesis of this compound and its Structural Analogues

The synthesis of the specific target molecule, this compound, requires a strategy that combines the formation of the pyrazole core with the introduction of the 3-ethynylphenyl group at the C4 position. A convergent approach, where the pyrazole ring and the substituted phenyl moiety are synthesized separately and then coupled, is generally the most efficient.

Precursor Synthesis and Functionalization Strategies

The key precursors for the targeted synthesis are a 4-functionalized pyrazole and a 3-ethynylphenyl derivative suitable for cross-coupling.

Synthesis of 4-Halopyrazoles: A common and versatile precursor for C4-functionalization is a 4-halopyrazole, such as 4-iodopyrazole or 4-bromopyrazole. 4-Iodopyrazole can be synthesized from pyrazole itself through direct iodination using iodine in the presence of a base or an oxidizing agent. The reactivity of 4-halopyrazoles in palladium-catalyzed coupling reactions generally follows the order I > Br > Cl.

Synthesis of (3-Ethynylphenyl)boronic Acid and its Derivatives: The other crucial precursor is a source of the 3-ethynylphenyl group. For Suzuki-Miyaura coupling, (3-ethynylphenyl)boronic acid or its more stable pinacol ester is required. These can be prepared from 3-bromo-1-ethynylbenzene through lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis. Alternatively, a Sonogashira coupling of 1,3-dibromobenzene (B47543) with a protected acetylene, followed by conversion of the remaining bromide to a boronic acid, can be employed. For Sonogashira coupling, 3-ethynylphenylacetylene is the required partner, which can be synthesized from 3-bromoacetophenone through a multi-step sequence.

With these precursors in hand, the final step is a palladium-catalyzed cross-coupling reaction. A Suzuki-Miyaura coupling between 4-iodopyrazole and (3-ethynylphenyl)boronic acid pinacol ester would be a highly effective method to construct the target molecule.

Regioselective Synthesis Considerations

The synthesis of unsymmetrically substituted pyrazoles, such as this compound, inherently involves the challenge of regioselectivity. The most common route, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov When the 1,3-dicarbonyl is unsymmetrical, as it would be for the synthesis of the target molecule, two constitutional isomers can potentially form. nih.gov

The reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-diketone can yield a mixture of two pyrazole regioisomers. conicet.gov.ar For instance, the synthesis of this compound would likely start from a precursor like 1-(3-ethynylphenyl)-1,3-butanedione and hydrazine. The regiochemical outcome is determined by which of the two carbonyl carbons undergoes initial attack by a specific nitrogen atom of the hydrazine.

Several factors have been shown to influence the regioselectivity of this condensation reaction:

Reaction Conditions: The choice between acidic, basic, or neutral conditions can significantly steer the reaction toward a preferred isomer. conicet.gov.aracs.org Under acidic conditions, the reaction may proceed via a hydrazone intermediate formed at the more reactive carbonyl group, whereas neutral or basic conditions might favor a Michael-type addition followed by cyclization. acs.org For example, in certain syntheses, acidic conditions favor the formation of 1,3-disubstituted pyrazoles, while the absence of acid or elevated temperatures can lead to the 1,5-disubstituted product. acs.org

Solvent Effects: The solvent can play a crucial role in directing the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been demonstrated to dramatically increase the regioselectivity in pyrazole formation compared to standard solvents like ethanol. conicet.gov.ar Aprotic dipolar solvents have also been found to improve results in the cyclocondensation of aryl hydrochloride hydrazines with 1,3-diketones. nih.gov

Substituent Effects: The electronic and steric nature of the substituents on the 1,3-dicarbonyl compound heavily influences the reactivity of the two carbonyl groups. An electron-withdrawing group, such as a trifluoromethyl (CF3) group, can direct the initial nucleophilic attack, often leading to high regioselectivity. nih.govconicet.gov.ar The bulky nature of a substituent can similarly hinder attack at the proximal carbonyl group.

Two-dimensional NMR techniques, such as NOESY and HMBC, are essential tools to definitively confirm the regiochemistry of the final products. rsc.org

Table 1: Factors Influencing Regioselectivity in Pyrazole Synthesis

Factor Influence on Regioselectivity Example from Literature Citation
Reaction pH Acidic conditions can favor hydrazone formation at one carbonyl, directing the isomeric outcome. Under acidic conditions, 1,3-disubstituted pyrazole formation is proposed to be governed by hydrazone formation through the 1,2-addition of the more basic nitrogen of the hydrazine. acs.org
Solvent Fluorinated alcohols (e.g., TFE, HFIP) can dramatically increase regioselectivity compared to ethanol. The reaction of 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine shows a 97:3 isomeric ratio in HFIP versus 36:64 in ethanol. conicet.gov.ar
Temperature Elevated temperatures can favor one pathway (e.g., Michael addition) over another. The 1,5-disubstituted pyrazole is preferentially formed in the absence of acid or at an elevated temperature via Michael addition followed by cyclization. acs.org
Substituents Strong electron-withdrawing groups (e.g., CF3) on the dicarbonyl substrate can deactivate one carbonyl to attack, leading to high selectivity. Condensations of aryl hydrazines with 1,3-diketones bearing a CF3 group often yield the 3-CF3 pyrazole derivative as the major isomer. nih.govconicet.gov.ar

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in synthetic organic chemistry offer powerful tools for the production of complex heterocyclic molecules like this compound, focusing on efficiency, safety, and the rapid generation of molecular diversity.

Applications of Flow Chemistry in Pyrazole Production

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, has emerged as a superior alternative to traditional batch synthesis for pyrazoles. mdpi.comscilit.com This technology offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and better reproducibility. galchimia.com

Key advantages of flow chemistry in pyrazole synthesis include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which significantly minimizes risks, especially when dealing with hazardous reagents or exothermic reactions. nih.gov This is particularly relevant for pyrazole syntheses that may involve unstable intermediates like diazo compounds. mdpi.com

Increased Efficiency and Scalability: The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, dramatically reducing reaction times from hours to minutes. nih.gov Scaling up production is achieved by running the system for a longer duration rather than using larger, more dangerous reaction vessels. galchimia.com

Telescoped and Multistep Synthesis: Flow systems allow for the integration of multiple reaction and purification steps into a single, continuous process. nih.gov This "assembly line" approach avoids the need to isolate and purify intermediates, saving time, and resources, and reducing waste. nih.govrsc.org For example, a two-stage process for pyrazole synthesis from acetophenones has been developed, where an enaminone is formed in a first reactor coil and then immediately reacted with hydrazine in a second connected reactor to generate the pyrazole product. galchimia.com

A continuous-flow process for synthesizing 3,5-disubstituted pyrazoles from terminal aryl alkynes and hydrazine derivatives has been successfully developed, demonstrating the power of this technique for creating substituted pyrazoles. mdpi.com Such a setup could be readily adapted for the large-scale, efficient, and safe production of this compound and its derivatives.

Table 2: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis

Feature Batch Synthesis Flow Chemistry Citation
Safety Higher risk due to large volumes of reagents and potential for thermal runaway. Inherently safer, with small reaction volumes minimizing risk. Enables the safe use of hazardous intermediates. mdpi.comnih.gov
Scalability Difficult and often requires re-optimization of reaction conditions. Simple scale-up by extending operation time ("scaling out"). galchimia.com
Reaction Time Often requires long reaction times (hours to days). Significantly faster reactions (seconds to minutes) due to superior heat and mass transfer. mdpi.comnih.gov
Process Control Limited control over temperature gradients and mixing. Precise control over temperature, pressure, and residence time, leading to higher reproducibility. scilit.comgalchimia.com
Integration Step-by-step process requiring isolation of intermediates. Allows for "telescoped" or multi-step reactions in a continuous line, improving efficiency. nih.govrsc.org

Diversity-Oriented Synthesis (DOS) for Pyrazole Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. cam.ac.uk Rather than synthesizing a single target molecule, DOS aims to explore chemical space by creating libraries of related compounds with varied structural features and stereochemistry. cam.ac.uk This approach is ideal for generating novel pyrazole derivatives for biological evaluation. clockss.org

A DOS strategy for a library based on the this compound scaffold would involve a synthetic route designed to allow for the late-stage introduction of diverse chemical groups. clockss.org The core synthesis could be planned to incorporate multiple "points of diversity."

For a this compound library, a potential DOS approach could be:

Diversity at the Pyrazole Ring: Starting with a common precursor containing the 3-ethynylphenyl group, a variety of substituted hydrazines (R¹-NHNH₂) could be used in the cyclization step. This would generate a library of N1-substituted pyrazoles.

Diversity at the Phenyl Ring: The ethynyl (B1212043) group on the phenyl ring is a versatile chemical handle. Using reactions like the Sonogashira cross-coupling, a wide array of R² groups could be attached to the alkyne, creating diversity at this position.

Further Functionalization: If the pyrazole synthesis allows for it, additional substituents (R³) could be introduced at the C3 or C5 positions of the pyrazole ring, further expanding the library's diversity.

This parallel synthesis approach can rapidly generate hundreds or thousands of unique analogues, which is essential for the exploration of structure-activity relationships (SAR) in medicinal chemistry programs. clockss.org The strategy of using a common core scaffold that is modified through a series of downstream modules is a hallmark of efficient library synthesis. nih.gov

Table 3: Illustrative DOS Library Design for this compound Derivatives

Scaffold Core Diversity Point 1 (R¹) Diversity Point 2 (R²) Diversity Point 3 (R³)
Image of the this compound scaffold. H Aryl groups H
Methyl Heteroaryl groups Alkyl groups
Ethyl Alkyl chains Halogens
Phenyl Silyl groups
Benzyl

Structure Activity Relationship Sar Studies of 4 3 Ethynylphenyl 1h Pyrazole Derivatives

Systematic Modification of the 4-(3-ethynylphenyl)-1H-pyrazole Scaffold

Systematic modification of the core structure is a fundamental strategy in medicinal chemistry to understand the key interactions between a ligand and its biological target. This involves altering substituents on both the pyrazole (B372694) and the phenyl rings to probe the electronic and steric requirements for optimal activity.

Substituents on the Pyrazole Ring:

N1-Position: Substitution at the N1 position of the pyrazole ring is a common strategy to modulate activity and physical properties. Attaching different aryl or alkyl groups can influence the orientation of the entire molecule within the binding pocket. For instance, in a series of pyrazole-based inhibitors, N1-arylmethyl substitution was explored, where compounds with specific logP values showed better growth inhibition of cancer cells. nih.gov

C3 and C5-Positions: The C3 and C5 positions are also critical for interaction and selectivity. Small alkyl groups or hydrogen atoms are often preferred to avoid steric clashes. However, introducing groups that can form additional interactions, such as amides or esters, can sometimes enhance potency, although this is highly target-dependent. mdpi.com In some cases, the introduction of an amide moiety is not well-tolerated and can lead to inactive compounds. mdpi.com

Substituents on the Phenyl Ring:

Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents on the phenyl ring can greatly impact activity. Electron-withdrawing groups, such as halogens (F, Cl) or nitro groups (NO2), have been shown to enhance the antinociceptive and anti-inflammatory efficacy of some pyrazole analogs. nih.gov Conversely, strong electron-donating groups like methoxy (OCH3) at specific positions have also resulted in potent cytotoxicity in other series. mdpi.com

Halogens: Halogen atoms like fluorine and chlorine are frequently used substituents. Their inclusion can improve metabolic stability and binding affinity. SAR studies on some pyrazole-based kinase inhibitors revealed that specific combinations of chloro and fluoro atoms were optimal for activity. mdpi.com The ethynyl (B1212043) group itself can be considered a bioisostere of an iodine atom, sharing similar molecular electrostatic potentials. nih.gov

Interactive Data Table: General Impact of Substitutions on Pyrazole Scaffolds

Position of SubstitutionType of SubstituentGeneral Effect on Biological ActivityReference
Pyrazole N1Aryl, Alkyl, ArylmethylModulates solubility, metabolic stability, and binding orientation. nih.gov
Pyrazole C3/C5Small Alkyl Groups (e.g., Methyl)Often well-tolerated; can influence selectivity. mdpi.com
Pyrazole C3/C5Amide/Ester GroupsHighly context-dependent; can increase or decrease activity. mdpi.com
Phenyl Ring (various positions)Electron-Withdrawing Groups (F, Cl, NO2)Often enhances potency in various biological assays. nih.gov
Phenyl Ring (various positions)Electron-Donating Groups (OCH3)Can increase potency, depending on the target and specific position. mdpi.com

The specific placement of functional groups on both the pyrazole and the phenyl rings is critical for determining the biological activity profile of a compound. Isomeric variations can lead to significant differences in potency and selectivity due to altered binding modes and interactions with the target protein.

For the 4-phenyl-1H-pyrazole scaffold, the substitution pattern on the phenyl ring (ortho, meta, or para) dictates the vector and nature of interactions with the target.

Para-substitution: In many kinase inhibitors, para-substitution on the phenyl ring is often favored as it directs the substituent towards the solvent-exposed region of the ATP-binding pocket, allowing for the incorporation of larger groups to improve properties like solubility without disrupting core binding interactions.

Meta-substitution: The 3-ethynyl (meta) substitution provides a specific directional vector that can probe deeper pockets or interact with specific residues within the active site. The linear geometry of the ethynyl group makes it a unique structural probe.

Ortho-substitution: Ortho-substituents can cause a conformational twist in the phenyl ring relative to the pyrazole core. This can either be detrimental, by disrupting a required planar conformation, or beneficial, by enabling new, favorable interactions in a non-planar binding mode. nih.gov

Similarly, the position of the phenyl group on the pyrazole ring is crucial. While the article focuses on 4-substituted pyrazoles, it is known that 3-aryl and 5-aryl pyrazole isomers exhibit different biological activities due to the distinct spatial arrangement of the aryl group relative to the pyrazole's hydrogen-bonding nitrogens. nih.gov For example, in pyrazolo-pyrano-pyrimidine derivatives, the type and position of substituents on the pyrimidine ring were found to greatly affect activity. nih.gov

Design Principles for Optimized Biological Engagement

The design of optimized inhibitors based on the this compound scaffold relies on advanced medicinal chemistry strategies, including scaffold hopping, bioisosteric replacement, and computational modeling.

Scaffold Hopping: This strategy involves replacing the central core of a molecule (the scaffold) with a structurally different one while retaining similar biological activity. nih.gov The goal is often to discover novel chemical series with improved properties, such as better pharmacokinetics or novel intellectual property. The pyrazole core itself is often the result of scaffold hopping from other heterocycles like pyrimidines or indazoles to improve drug-like properties. nih.gov For instance, a pyrazole fragment was chosen over a benzene ring during the optimization of an Aurora kinase inhibitor because it afforded potent compounds that were less lipophilic. nih.gov This suggests that the this compound scaffold could be "hopped" to other 5- or 6-membered heterocyclic cores to explore new chemical space. chimia.ch

Bioisosteric Replacement: Bioisosterism is the exchange of an atom or group of atoms with an alternative, broadly similar group to create a new molecule with similar biological properties but potentially improved physicochemical or pharmacokinetic characteristics. cambridgemedchemconsulting.com

Ethynyl Group as a Bioisostere: The ethynyl group is considered a nonclassical bioisostere. It can serve as a replacement for halogen atoms, particularly iodine, as it can mimic the positive electrostatic potential (σ-hole) that is key for halogen bonding. nih.gov Therefore, a 3-ethynylphenyl group could be a bioisosteric replacement for a 3-iodophenyl or 3-bromophenyl group, potentially offering advantages in terms of synthetic accessibility or metabolic stability.

Phenyl Ring Bioisosteres: The phenyl ring itself can be replaced by other cyclic structures to modulate properties. Common bioisosteres for a phenyl ring include other aromatic heterocycles (like pyridine or thiophene) or even non-aromatic, rigid structures like cubane and bicyclo[1.1.1]pentane. nih.govrsc.org

Pyrazole Ring Bioisosteres: The pyrazole ring can be replaced by other five-membered heterocycles such as isoxazole, thiazole, or 1,2,3-triazole to alter hydrogen bonding patterns and electronic properties. drughunter.com

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific biological target. acs.org For pyrazole-based kinase inhibitors, a typical pharmacophore model includes features such as:

Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the pyrazole ring are key hydrogen bond donors and acceptors that interact with the hinge region of the kinase ATP-binding site. nih.gov

Hydrophobic Features: The phenyl ring contributes a significant hydrophobic interaction, fitting into a hydrophobic pocket within the active site.

Aromatic Rings: The planarity and π-electrons of the pyrazole and phenyl rings are often recognized as distinct aromatic features in pharmacophore models.

These models are generated based on the structures of known active compounds or the crystal structure of the ligand-protein complex. semanticscholar.org Once a reliable pharmacophore model is developed, it can be used for virtual screening of compound libraries to identify new potential inhibitors or to guide the design of new derivatives by ensuring that proposed modifications fit the model's requirements. acs.orgsemanticscholar.org This approach helps prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

Biological Activities and Mechanistic Investigations of Pyrazole Derivatives Preclinical and in Vitro Focus

Anti-Oncogenic and Kinase Inhibitory Activities

The anti-cancer potential of pyrazole (B372694) derivatives is one of the most thoroughly investigated areas. These compounds exert their effects through various mechanisms, including inducing cell death in cancer lines and inhibiting key enzymes involved in cancer progression. nih.govnih.gov

Numerous studies have demonstrated the potent cytotoxic and anti-proliferative effects of pyrazole derivatives against a variety of human cancer cell lines. The efficacy of these compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit a biological process by 50%.

For instance, a series of novel pyrazole-naphthalene derivatives was synthesized and evaluated for antitumor activity. One compound in this series, designated Compound 4a , exhibited a potent cytotoxic effect against the HepG2 liver cancer cell line with an IC₅₀ value of 0.15 µM, which was more potent than the reference drug erlotinib (B232) (IC₅₀ = 0.73 µM). tandfonline.comtandfonline.comnih.gov Similarly, pyrazole-linked benzothiazole-β-naphthol derivatives showed significant cytotoxicity against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells, with IC₅₀ values ranging from 4.63 to 5.54 µM. nih.gov

Other research highlights include:

Indole derivatives linked to a pyrazole moiety, where compounds 33 and 34 showed excellent cytotoxicity against HCT116, MCF-7, HepG2, and A549 cell lines, with IC₅₀ values under 23.7 µM, surpassing the standard drug doxorubicin (B1662922) in some cases. nih.gov

A series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones demonstrated notable cytotoxicity against the PC-3 prostate cancer cell line. rsc.orgnih.gov Compounds 3a and 3i from this series had IC₅₀ values of 1.22 and 1.24 µM, respectively. rsc.orgnih.gov

Some pyrazole compounds have shown the ability to overcome common drug-resistance mechanisms in cancer cells. nih.gov

The following table summarizes the in vitro anti-proliferative activity of selected pyrazole derivatives against various cancer cell lines.

Compound Class/NameCancer Cell LineIC₅₀ (µM)Reference
Pyrazole-Naphthalene Derivative (Compound 4a )HepG2 (Liver)0.15 ± 0.03 tandfonline.comnih.gov
Pyrazole-Naphthalene Derivative (Compound 4a )A549 (Lung)0.23 ± 0.01 tandfonline.com
Pyrazole-Naphthalene Derivative (Compound 4a )MCF-7 (Breast)0.28 ± 0.02 tandfonline.com
Fused Pyrazole Derivative (Compound 12 )HepG2 (Liver)0.71 nih.gov
Pyrazole-based Scaffold (Compound 3a )PC-3 (Prostate)1.22 nih.gov
Pyrazole-based Scaffold (Compound 3i )PC-3 (Prostate)1.24 nih.gov
Indolo-pyrazole (Compound 6c )SK-MEL-28 (Melanoma)3.46 nih.gov
Pyrazole-linked Benzothiazole-β-naphtholA549, HeLa, MCF-74.63 - 5.54 nih.gov
Pyrazole-Benzoxazine Hybrid (Compound 22/23 )MCF-7, A549, HeLa, PC-32.82 - 6.28 mdpi.com
Pyrazole-COX-2 Inhibitor (Compound 11 )MCF-7 (Breast)2.85 nih.gov

A primary mechanism behind the anti-oncogenic activity of pyrazole derivatives is their ability to inhibit protein kinases. bohrium.comnih.gov These enzymes are crucial for cell signaling, and their dysregulation is a hallmark of cancer. Several pyrazole-based compounds have been developed as potent inhibitors of key kinases. nih.gov

EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in various cancers. Pyrazole derivatives have been designed as EGFR inhibitors, with the pyrazole ring often binding to the ATP-binding site of the enzyme. tandfonline.com A novel naphthalene-pyrazole derivative (Compound 4a ) showed a potent EGFR inhibitory IC₅₀ of 0.31 µM. tandfonline.comnih.gov Other fused pyrazole derivatives also demonstrated significant EGFR inhibition, with one compound (Compound 3 ) having an IC₅₀ of 0.06 µM. frontiersin.org

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. nih.gov Pyrazole derivatives have been successfully developed as VEGFR-2 inhibitors. researchgate.net A series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones was evaluated, and compound 3i emerged as a highly effective VEGFR-2 inhibitor with an IC₅₀ of 8.93 nM, which is about three times more potent than the reference drug Sorafenib (IC₅₀ = 30 nM). rsc.orgnih.gov Several fused pyrazole derivatives also showed dual inhibition of EGFR and VEGFR-2. nih.govfrontiersin.org

FAK (Focal Adhesion Kinase): FAK is involved in cell migration, survival, and proliferation. nih.gov While many FAK inhibitors have been developed, some have shown off-target effects. Research has identified pyrazole-containing structures as having FAK inhibitory potential. For example, a pyrazole compound (Compound 3 ) showed an IC₅₀ of 132 nM against FAK. nih.gov

AKT2 (Protein Kinase Bβ): The AKT signaling pathway is a major oncogenic pathway in cancers like glioma. A novel pyrano[2,3-c]pyrazole derivative (Compound 4j ) was found to inhibit AKT2 with low micromolar activity, demonstrating potential for treating glioblastoma. chemrxiv.org

The table below details the inhibitory activity of selected pyrazole derivatives against specific kinases.

Compound Class/NameTarget KinaseIC₅₀Reference
Fused Pyrazole Derivative (Compound 3 )EGFR0.06 µM frontiersin.org
Fused Pyrazole Derivative (Compound 9 )VEGFR-20.22 µM frontiersin.org
Fused Pyrazole Derivative (Compound 12 )EGFR0.09 µM frontiersin.org
Fused Pyrazole Derivative (Compound 50 )EGFR / VEGFR-20.09 µM / 0.23 µM nih.gov
Pyrazole-based Scaffold (Compound 3i )VEGFR-28.93 nM rsc.orgnih.gov
Pyrazole-Naphthalene Derivative (Compound 4a )EGFR0.31 µM tandfonline.comnih.gov
Pyrazole Derivative (Compound 3 )FAK132 nM nih.gov
Pyrano[2,3-c]pyrazole (Compound 4j )AKT2Low micromolar chemrxiv.org

Beyond direct kinase inhibition, pyrazole derivatives induce cancer cell death through the activation of apoptosis, or programmed cell death. Key components of the apoptotic machinery, such as the Bax protein and caspase enzymes, are often modulated by these compounds.

Bax Pathway: The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, are critical regulators of apoptosis. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction. Studies have shown that certain pyrazole derivatives can upregulate Bax and downregulate Bcl-2. mdpi.com For instance, two indole-pyrazole hybrid compounds (7a and 7b ) caused a significant upregulation of Bax protein levels (8.2- and 10.6-fold increase, respectively) and a downregulation of Bcl-2 levels in cancer cells. researchgate.net A patent has also been filed for pyrazol-3-one compounds that directly activate pro-apoptotic Bax. google.com

Caspase-3 Activation: Caspases are a family of proteases that execute the final stages of apoptosis. Caspase-3 is a key executioner caspase. Research has demonstrated that p53-induced apoptosis in neurons involves a Bax-dependent activation of caspase-3. nih.gov In cancer cells, pyrazole derivatives have been shown to trigger apoptosis through the activation of caspase-3. nih.gov The indole-pyrazole hybrids 7a and 7b led to a 7- and 5.8-fold increase in caspase-3 activity, respectively. researchgate.net Another pyrazole derivative (Compound 3f ) was also found to induce apoptosis in triple-negative breast cancer cells through the production of reactive oxygen species (ROS) and subsequent activation of caspase-3. nih.gov

Antimicrobial Efficacy

Pyrazole derivatives have also been recognized for their broad-spectrum antimicrobial properties, showing activity against various bacterial and fungal pathogens. mdpi.com

The search for new antibacterial agents to combat resistance is a global priority. Pyrazole derivatives have emerged as a promising class of compounds in this area. nih.gov Their activity has been demonstrated against both Gram-positive and Gram-negative bacteria.

Quinoline-substituted pyrazole derivatives have been reported as potent antimicrobial agents with Minimum Inhibitory Concentration (MIC) values in the range of 0.12–0.98 µg/mL. nih.gov

Imidazo-pyridine substituted pyrazoles showed potent broad-spectrum antibacterial activity, with Minimum Bactericidal Concentration (MBC) values below 1 µg/mL for several strains, outperforming ciprofloxacin (B1669076) in some cases. nih.gov

Novel pyrazole derivatives containing an imidazothiadiazole moiety were synthesized, with compounds 21c and 23h showing strong activity (MIC = 0.25 µg/mL), which was four-fold more potent than the control drug gatifloxacin. nih.gov

A study on pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives found five compounds with excellent antibacterial activities, with MIC values ranging from 0.125 to 0.50 µg/mL against Gram-positive isolates and 0.062 to 0.50 µg/mL against Gram-negative isolates. mdpi.com

The table below summarizes the antibacterial activity of selected pyrazole derivatives.

Compound Class/NameBacterial StrainMIC (µg/mL)Reference
Imidazothiadiazole-Pyrazole (Compound 21c )Multi-drug resistant strains0.25 nih.gov
Imidazothiadiazole-Pyrazole (Compound 23h )Multi-drug resistant strains0.25 nih.gov
Quinoline-substituted PyrazoleS. aureus, S. epidermidis, B. subtilis0.12 - 0.98 nih.gov
Pyrazolo[1,5-a]pyrimidine (Compound 6 )S. aureus, E. faecalis, P. aeruginosa0.187 - 0.375 mdpi.com
Pyrazole Derivative (Compound 3a )Gram-positive/Gram-negative isolates0.125 - 0.50 mdpi.com

Pyrazole derivatives also exhibit significant antifungal efficacy against a range of plant and human pathogenic fungi. mdpi.commdpi.com

Novel pyrazole-4-carboxamides containing an ether group were designed as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs), a validated antifungal target. acs.orgacs.org Compounds 7d and 12b from this series showed outstanding activity against the plant pathogen Rhizoctonia solani, with an EC₅₀ value of 0.046 µg/mL, far superior to commercial fungicides like boscalid (B143098) and fluxapyroxad. acs.org

An isoxazolol pyrazole carboxylate (7ai ) displayed strong antifungal activity against R. solani with an EC₅₀ of 0.37 μg/mL, which was better than the commercial fungicide carbendazol. nih.gov

Pyrazole derivatives containing an imidazo[2,1-b] tandfonline.comnih.govfrontiersin.orgthiadiazole moiety also showed potent antifungal activity. Compounds 17l and 17m had an MIC of 0.25 µg/mL, which was four-fold more active than the control drug fluconazole. nih.gov

The table below presents the antifungal activity of selected pyrazole derivatives.

Compound Class/NameFungal StrainEC₅₀ / MIC (µg/mL)Reference
Pyrazole-Carboxamide (Compound 7d )Rhizoctonia solani0.046 (EC₅₀) acs.org
Pyrazole-Carboxamide (Compound 12b )Rhizoctonia solani0.046 (EC₅₀) acs.org
Imidazothiadiazole-Pyrazole (Compound 17l )Fungal pathogens0.25 (MIC) nih.gov
Imidazothiadiazole-Pyrazole (Compound 17m )Fungal pathogens0.25 (MIC) nih.gov
Isoxazolol Pyrazole Carboxylate (7ai )Rhizoctonia solani0.37 (EC₅₀) nih.gov

Insufficient Data Available for "4-(3-ethynylphenyl)-1H-pyrazole"

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data concerning the biological activities of the chemical compound This compound to generate the requested article.

The provided outline requires detailed, scientifically accurate content for several specific biological and mechanistic areas, including anti-tubercular, anti-inflammatory, antioxidant, neuroprotective, and antiviral activities, as well as other receptor and enzyme modulation studies.

While extensive research exists on the broader class of pyrazole derivatives, which demonstrates their significance in medicinal chemistry for various therapeutic applications, the search did not yield specific studies or data points for "this compound" itself. The constraints to focus solely on this compound and not introduce information outside the explicit scope of the outline cannot be met with the currently available information.

Therefore, it is not possible to construct an article that is both scientifically accurate and strictly adheres to the provided instructions. Further research and publication of data specifically on the biological activities of this compound would be required to fulfill this request.

Other Receptor and Enzyme Modulation Studies

Cannabinoid Receptor (CB1) Antagonism

Research into the development of antagonists for the Cannabinoid Receptor 1 (CB1) has been a significant area of interest for treating various conditions. The pyrazole scaffold has been a key structural motif in the design of many CB1 receptor antagonists. nih.govnih.govgoogle.commdpi.com These compounds are investigated for their potential to modulate the endocannabinoid system without the psychoactive effects associated with CB1 agonists.

Despite a thorough review of scientific literature, no specific preclinical or in vitro data detailing the CB1 receptor antagonism of This compound could be located. Studies on related pyrazole derivatives have shown that modifications at various positions on the pyrazole ring can significantly influence their affinity and efficacy as CB1 antagonists. nih.gov For instance, new pyrazole derivatives have been synthesized and evaluated as neutral CB1 antagonists, showing significant in vivo activity in preclinical models of food intake. nih.gov However, specific binding affinities, such as IC₅₀ or Kᵢ values, for this compound are not available in the reviewed literature.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) is a crucial enzyme involved in the metabolism of neurotransmitters, and its inhibition is a key strategy in the treatment of neurological disorders. Pyrazole and its derivatives have been extensively studied as potential MAO inhibitors. nih.govacs.orgnih.gov These studies often explore the selectivity of these compounds for the two isoforms of MAO, MAO-A and MAO-B.

No specific preclinical or in vitro research findings detailing the monoamine oxidase inhibitory activity of This compound were identified in the public domain. Research on other pyrazoline derivatives has demonstrated that substitutions on the pyrazole ring can lead to potent and selective MAO inhibition. nih.govacs.org For example, some 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have shown high activity against both MAO-A and MAO-B isoforms. acs.org However, inhibitory concentrations (IC₅₀) or inhibition constants (Kᵢ) specifically for this compound are not documented in the available literature.

Computational Chemistry and Theoretical Studies on 4 3 Ethynylphenyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules from first principles. These methods provide deep insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used quantum computational method for studying the electronic properties of molecules. researchgate.net It is used to determine optimized molecular geometry, analyze electronic structure through frontier molecular orbitals (FMOs), and predict spectroscopic data like vibrational frequencies. researchgate.netjcsp.org.pk

Molecular Geometry: DFT calculations can predict the most stable three-dimensional arrangement of atoms in a molecule by finding the lowest energy conformation. For instance, a study on 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine utilized DFT at the B3LYP/6-311G(d,p) level to determine its optimized structure, bond lengths, and bond angles. researchgate.net Similarly, DFT has been used to confirm the planar conformation of other pyrazole (B372694) derivatives like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. nih.gov

Electronic Structure (HOMO-LUMO Analysis): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govresearchgate.net For example, DFT calculations on 3-methyl-1-phenylpyrazole determined its HOMO-LUMO energy gap to be -0.284 eV, indicating its potential for chemical activity. researchgate.net The computed HOMO-LUMO energy demonstrates that charge exchange can occur within the molecule. nih.gov

Vibrational Frequencies: DFT can also predict the vibrational spectra (e.g., FT-IR and Raman) of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. researchgate.net In a study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, DFT was used to assign IR vibrational spectra in the 400-4000 cm⁻¹ region. nih.gov

Below is an example of data obtained from DFT calculations for a related pyrazole compound.

Table 5.1: Example of Frontier Molecular Orbital Energies Calculated for a Pyrazole Derivative using DFT.
CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
3-(2-furyl)-1H-pyrazole-5-carboxylic acidB3LYP/6-31G(d)-6.425-1.9674.458 nih.gov
3-methyl-1-phenylpyrazoleTD-DFT-0.3316-0.04720.2844 researchgate.net

Beyond DFT, other quantum chemical methods are also utilized.

Ab Initio Methods: These calculations are based on first principles without using experimental data for simplification. The Hartree-Fock (HF) method is a common ab initio approach. In a theoretical examination of the reaction mechanism for 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, ab initio calculations (RHF/STO-3G and RHF/3-21G) were used to study charge redistribution and changes in bond lengths during a reaction. mdpi.com

Semi-Empirical Calculations: These methods are faster than ab initio calculations because they incorporate some experimental parameters (empirical data) to simplify the computations. Methods like AM1 and PM3 are used for large molecules where ab initio or DFT methods would be computationally too expensive. The same study on 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid also employed the semi-empirical AM1 method for comparison. mdpi.com

Molecular Modeling and Dynamics

Molecular modeling encompasses a suite of computational techniques used to simulate and predict how a molecule interacts with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to predict the binding affinity and interaction patterns.

For pyrazole derivatives, docking studies have been instrumental in understanding their potential as enzyme inhibitors. For example, a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives were evaluated as potential anticancer agents, and docking simulations were used to position the most active compound into the active site of Aurora-A kinase to understand its binding model. In another study, pyrazole derivatives were investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), with docking revealing binding modes similar to known inhibitors. rsc.org This information is crucial for structure-based drug design, allowing for the rational optimization of lead compounds.

Table 5.2: Example of Molecular Docking Results for Pyrazole Derivatives Against a Kinase Target.
CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesReference
Compound 4 (a pyrazole derivative)CDK2-8.91LEU83, GLU81, LYS33, GLN131 rsc.org
Compound 9 (a pyrazole derivative)CDK2-9.52LEU83, GLU81, LYS33, ASP86 rsc.org

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture from molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the docked pose and elucidate the detailed mechanism of binding.

MD simulations have been applied to pyrazole-based inhibitors to validate their binding stability. In studies of pyrazole derivatives as RET kinase inhibitors nih.gov and CDK2 inhibitors rsc.org, MD simulations were performed on the most promising compounds. These simulations confirmed that the compounds remained stably bound within the active site of their respective enzymes, reinforcing the validity of the docking predictions and providing a deeper understanding of the intermolecular interactions over time. rsc.orgnih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

Numerous QSAR studies have been conducted on pyrazole derivatives to guide the design of new potent agents. nih.govnih.gov Both 2D-QSAR and 3D-QSAR models have been developed. For example, a 2D-QSAR study was performed on a series of pyrazole derivatives to predict their anticancer activity against several cancer cell lines, successfully identifying key structural features for potency. nih.gov In another study, a 3D-QSAR pharmacophore model was developed for pyrazole derivatives with anti-tubercular activity, which was then used for virtual screening to identify new potential hits. nih.gov These models are valuable tools for prioritizing synthetic efforts toward the most promising candidates. ijsdr.org

Table 5.3: Example of a 2D-QSAR Model for Pyrazolyl-Thiazolinone Derivatives.
Model TypeStatistical ParameterValueReference
2D QSARr² (Correlation Coefficient)0.781 ijsdr.org
q² (Cross-validated r²)0.709

Derivation and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. The development of robust QSAR models is a critical step in modern drug discovery, enabling the prediction of activity for novel compounds. The process involves creating a dataset of compounds with known activities, calculating molecular descriptors, and then using statistical methods to build and validate a mathematical model.

For pyrazole derivatives, both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) models have been developed to predict various biological activities. nih.govnih.gov 2D-QSAR models utilize descriptors derived from the 2D representation of a molecule, such as topological indices and molecular weight. nih.gov 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D structure of the molecules, providing insights into the steric and electrostatic field requirements for activity. nih.gov

Validation of these models is crucial to ensure their predictive power. mdpi.com Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in the model development. nih.govmdpi.com The statistical significance of the models is assessed using parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the predicted correlation coefficient for the external test set (Pred_R²).

It is important to note that while the following table illustrates typical statistical parameters for QSAR models developed for pyrazole derivatives, these values are not specific to models involving 4-(3-ethynylphenyl)-1H-pyrazole, as such specific data was not found in the reviewed literature.

Table 1: Illustrative Statistical Parameters for QSAR Model Validation of Pyrazole Derivatives
QSAR Model TypeStatistical ParameterTypical ValueDescription
2D-QSAR> 0.6Coefficient of determination for the training set.
2D-QSAR> 0.5Cross-validated correlation coefficient (internal validation).
3D-QSAR (CoMFA)> 0.7Coefficient of determination for the training set.
3D-QSAR (CoMFA)> 0.5Cross-validated correlation coefficient (internal validation).
-Pred_R²> 0.6Predictive ability for the external test set.

Predictive Modeling of Biological Activities

Once validated, QSAR models can be used to predict the biological activity of novel compounds, such as this compound. This predictive capability is invaluable for prioritizing the synthesis and testing of new chemical entities. For instance, QSAR models have been successfully used to predict the anticancer and enzyme inhibitory activities of various pyrazole derivatives. nih.govnih.gov

In a typical predictive modeling study, the molecular structure of a new compound is used to calculate the same set of descriptors that were used to build the QSAR model. These descriptor values are then fed into the model's equation to calculate a predicted biological activity, often expressed as a pIC50 value (the negative logarithm of the half-maximal inhibitory concentration). Studies on pyrazole derivatives have shown the utility of this approach in identifying compounds with potent anti-proliferative effects against various cancer cell lines. nih.gov

The following table provides an illustrative example of predicted pIC50 values for a set of hypothetical pyrazole derivatives against a cancer cell line, as might be generated from a validated QSAR model. No such specific predictive data for this compound has been found in the public domain.

Table 2: Illustrative Predicted Anticancer Activity (pIC50) for a Set of Pyrazole Derivatives
CompoundPredicted pIC50Key Structural Feature
Pyrazole Derivative 17.8Electron-withdrawing group at R1
Pyrazole Derivative 26.5Bulky substituent at R2
Pyrazole Derivative 38.2Halogen substitution on phenyl ring
Pyrazole Derivative 47.1Unsubstituted phenyl ring

In Silico Profiling and Mechanistic Pathway Elucidation

Computational Assessment of Mechanistic Pathways (e.g., Pericyclic vs. Pseudocoarctate)

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions. For the synthesis of pyrazoles and related heterocyclic systems, theoretical calculations can be used to determine the most likely reaction pathway by comparing the activation energies of different proposed mechanisms. For example, studies have investigated whether a reaction proceeds through a pericyclic or a pseudocoarctate (or pseudopericyclic) transition state. nih.gov

A pericyclic reaction is a concerted reaction that proceeds through a cyclic transition state. In contrast, a pseudocoarctate reaction is a formal pericyclic reaction that is electronically forbidden to be concerted and instead proceeds through a non-concerted, stepwise mechanism. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to locate the transition state structures for each proposed pathway and calculate their corresponding activation energies. The pathway with the lower activation energy is considered to be the more favorable one. nih.gov

While no specific computational studies on the reaction mechanism for the synthesis of this compound were found, research on the cyclization of ketone arylhydrazones to form fused pyrazoles has shown that the reaction mechanism can be tuned to be either pericyclic or pseudopericyclic depending on the reaction conditions. nih.gov Such computational assessments are invaluable for understanding and optimizing synthetic routes.

In Silico Toxicity Risk Assessment (excluding specific toxicities)

In the early stages of drug discovery, it is crucial to assess the potential toxicity of a compound. In silico toxicology methods offer a rapid and cost-effective way to predict potential liabilities before a compound is synthesized. These methods use computational models to predict various toxicity endpoints based on the chemical structure of the compound.

A variety of software tools and web servers are available for in silico toxicity prediction. These tools often employ rule-based systems, which check for the presence of structural alerts known to be associated with toxicity, or statistical-based models (similar to QSAR) that have been trained on large datasets of toxicological data. Common predicted endpoints include mutagenicity, carcinogenicity, and general toxicity.

Studies on pyrazole derivatives have utilized such in silico tools to assess their toxicity profiles. nih.gov These predictions can help guide the design of safer compounds by identifying and modifying structural features that are associated with potential toxicity.

The table below provides an example of the kind of output that might be obtained from an in silico toxicity risk assessment for a series of pyrazole derivatives. It is important to emphasize that this is an illustrative example, and no specific in silico toxicity data for this compound was found in the reviewed literature.

Table 3: Illustrative In Silico Toxicity Risk Assessment for Pyrazole Derivatives
CompoundMutagenicity PredictionCarcinogenicity PredictionOverall Toxicity Risk
Pyrazole Derivative ANon-mutagenicNon-carcinogenicLow
Pyrazole Derivative BPotentially mutagenicNon-carcinogenicModerate
Pyrazole Derivative CNon-mutagenicPotentially carcinogenicModerate
Pyrazole Derivative DPotentially mutagenicPotentially carcinogenicHigh

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the characteristic functional groups within the 4-(3-ethynylphenyl)-1H-pyrazole molecule. These techniques probe the vibrational modes of the chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Theoretical Correlation

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "fingerprint" that is unique to the compound and reveals the presence of specific functional groups.

For this compound, several key absorption bands are expected. A broad absorption band for the N-H stretching vibration of the pyrazole (B372694) ring is typically observed in the region of 3400–3100 cm⁻¹. The terminal alkyne group gives rise to two very characteristic signals: a sharp, intense absorption for the ≡C-H stretch around 3300 cm⁻¹, and a weaker but sharp C≡C triple bond stretch near 2100 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl ring generally appear just above 3000 cm⁻¹. Furthermore, C=C and C=N stretching vibrations within the aromatic and pyrazole rings produce a series of bands in the 1600–1400 cm⁻¹ region rsc.orgderpharmachemica.comrdd.edu.iqresearchgate.net. Theoretical calculations using computational methods like Density Functional Theory (DFT) are often correlated with experimental spectra to aid in the precise assignment of these vibrational modes derpharmachemica.com.

Table 1: Typical FT-IR Vibrational Frequencies for Phenyl-Alkynyl Pyrazole Scaffolds

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Pyrazole N-H Stretching 3400 - 3100 (broad)
Terminal Alkyne ≡C-H Stretching ~3300 (sharp)
Aromatic C-H Stretching 3100 - 3000
Terminal Alkyne C≡C Stretching ~2100 (sharp, weak-medium)
Aromatic/Pyrazole C=C, C=N Stretching 1600 - 1400

Raman Spectroscopy (e.g., FT-Raman)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. It is particularly sensitive to non-polar, symmetric bonds. In the case of this compound, the most prominent feature in the Raman spectrum is expected to be the C≡C triple bond stretching vibration around 2100 cm⁻¹, which is often more intense in Raman than in IR spectra. The symmetric "breathing" modes of the phenyl and pyrazole rings would also be expected to produce strong signals in the fingerprint region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen and carbon atoms.

¹H NMR and ¹³C NMR for Structural Elucidation and Chemical Shift Analysis

¹H NMR: The proton NMR spectrum of this compound would show a set of distinct signals corresponding to each unique proton in the molecule. The N-H proton of the pyrazole ring typically appears as a very broad singlet at a high chemical shift (downfield), often above 10 ppm. The protons on the pyrazole ring (at positions 3 and 5) would appear as singlets in the aromatic region, typically between δ 7.5 and 8.5 ppm researchgate.netrsc.org. The protons of the meta-substituted phenyl ring would create a complex multiplet pattern in the range of δ 7.2-7.8 ppm. A sharp singlet corresponding to the acetylenic proton (≡C-H) would be expected at a more upfield position, generally between δ 3.0 and 3.5 ppm rsc.org.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. The carbon atoms of the pyrazole ring would show signals in the δ 100-140 ppm range rsc.orgchemicalbook.com. The carbons of the phenyl ring would resonate in the aromatic region, typically from δ 120 to 140 ppm. The two sp-hybridized carbons of the ethynyl (B1212043) group are highly characteristic and would appear in the δ 70-90 ppm range rsc.org.

Table 2: Typical ¹H NMR Chemical Shift Ranges for 4-(Aryl)-1H-pyrazoles

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Pyrazole N-H >10 broad singlet
Pyrazole C3-H, C5-H 7.5 - 8.5 singlet
Phenyl H 7.2 - 7.8 multiplet
Alkyne ≡C-H 3.0 - 3.5 singlet

Table 3: Typical ¹³C NMR Chemical Shift Ranges for 4-(Aryl)-1H-pyrazoles

Carbon Expected Chemical Shift (δ, ppm)
Pyrazole C3, C5 120 - 140
Pyrazole C4 100 - 115
Phenyl C 120 - 140
Alkyne C≡C-Ar 80 - 90
Alkyne ≡C-H 70 - 80

Advanced NMR Techniques (e.g., 2D NMR)

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on the phenyl ring, helping to decipher their complex splitting patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon signals of the pyrazole, phenyl, and acetylenic C-H groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, which has a molecular formula of C₁₁H₈N₂, the calculated monoisotopic mass is approximately 168.07 Da. Using a soft ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as a protonated molecular ion, [M+H]⁺, at m/z 169.08 rsc.orguni.lu. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement that matches the theoretical value to within a few parts per million ktu.eduktu.edu. Under higher energy ionization methods, such as Electron Ionization (EI), characteristic fragmentation patterns would emerge, likely involving the loss of small molecules like HCN from the pyrazole ring or cleavage of the bond between the two aromatic rings.

X-ray Crystallography of this compound: Awaiting Experimental Elucidation

The definitive solid-state structure of this compound, as determined by single-crystal X-ray diffraction, remains to be reported in publicly accessible scientific literature and crystallographic databases. While X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms and molecules in a crystal lattice, providing precise data on bond lengths, bond angles, and intermolecular interactions, such an analysis for this compound has not been published.

In the absence of experimental data for the target compound, the broader field of pyrazole chemistry offers insights into the potential structural features of this compound. Studies on various substituted pyrazole derivatives consistently reveal a planar or near-planar pyrazole ring. The orientation of the substituent groups relative to this core is a key structural determinant, influenced by electronic effects and steric hindrance.

While detailed crystallographic data tables for this compound cannot be provided at this time due to a lack of published research, the following table outlines the typical parameters that would be determined from such an analysis. This serves as a template for what would be expected from a future crystallographic study.

Table 1: Hypothetical Crystallographic Data and Structure Refinement for this compound

Parameter Value
Empirical formulaC₁₁H₈N₂
Formula weight168.19 g/mol
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensionsa = ? Å, b = ? Å, c = ? Åα = ? °, β = ? °, γ = ? °
Volume? ų
Z (molecules per unit cell)To be determined
Density (calculated)? g/cm³
Absorption coefficient? mm⁻¹
F(000)To be determined
Crystal size? x ? x ? mm
Theta range for data collectionTo be determined
Index rangesTo be determined
Reflections collectedTo be determined
Independent reflectionsTo be determined
Completeness to theta? %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters? / ? / ?
Goodness-of-fit on F²To be determined
Final R indices [I>2sigma(I)]R1 = ?, wR2 = ?
R indices (all data)R1 = ?, wR2 = ?
Largest diff. peak and hole? and ? e.Å⁻³

Once experimental data becomes available, this table would be populated with precise values, offering a detailed quantitative description of the solid-state structure.

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

This table illustrates the kind of specific geometric information that would be obtained from a crystallographic analysis. The values are placeholders pending experimental determination.

Bond/Angle **Length (Å) / Angle (°) **
Bond Lengths
C≡C~ 1.20
C(phenyl)-C(ethynyl)~ 1.43
C(phenyl)-C(pyrazole)~ 1.48
N-N (pyrazole)~ 1.35
C-N (pyrazole)~ 1.33 - 1.38
C-C (pyrazole)~ 1.36 - 1.42
Bond Angles
C-C≡C~ 178
C(phenyl)-C(phenyl)-C(pyrazole)~ 120
Torsion Angles
Dihedral angle (phenyl-pyrazole)To be determined

The scientific community awaits the synthesis of suitable single crystals and subsequent X-ray diffraction analysis to fully characterize the solid-state structure of this compound and to understand the specific intermolecular forces that govern its crystal packing. Such a study would provide invaluable data for computational modeling and structure-activity relationship studies involving this and related compounds.

Applications of Pyrazole Derivatives Beyond Medicinal Chemistry

Materials Science

In materials science, pyrazole (B372694) derivatives are utilized for their unique electronic and coordination properties. They serve as foundational components in the creation of new materials, including conductive polymers and photovoltaic materials designed for solar energy conversion. royal-chem.com

The distinct photophysical properties of pyrazole derivatives make them excellent candidates for optoelectronic applications. While the basic pyrazole ring does not show fluorescence, appropriate substitutions can lead to compounds with high fluorescence quantum yields, significant solvatochromic behavior, and nonlinear optical (NLO) properties. nih.gov These characteristics are crucial for the development of modern electronic and optical devices.

Dihydro-derivatives of pyrazole, known as pyrazolines, are particularly noted for their use in materials science as electroluminescent compounds and as components in NLO materials. nih.gov The photophysical properties of dyes based on these derivatives are linked to their planar structures and extended π-conjugation. nih.gov Fused pyrazole systems are considered especially attractive scaffolds for organic optoelectronic materials. nih.gov Furthermore, pyrazole derivatives have found use as fluorescent substances and dyes, with some metal complexes of pyrazole-derived Schiff bases also exhibiting fluorescence activity. globalresearchonline.netresearchgate.net

The pyrazole ring is a cornerstone in coordination chemistry due to its ability to act as a versatile ligand for a wide range of metal ions. researchgate.netresearchgate.net The two adjacent nitrogen atoms in the pyrazole ring—one pyridine-like and one pyrrole-like—allow it to function as both a proton acceptor and donor, facilitating complex formation. nih.gov This versatility enables the synthesis of coordination compounds with diverse topologies and nuclearities, from mononuclear to complex polynuclear structures. researchgate.netresearchgate.net

Researchers have extensively studied pyrazole-based chelating ligands to meet the specific stereochemical needs of various metal-binding sites. researchgate.net These ligands can coordinate with metal ions in multiple ways, including as neutral monodentate or exo-bidentate species. researchgate.net This adaptability has led to the development of numerous coordination complexes with metals such as cobalt, copper, cadmium, and iron. nih.govbohrium.com These complexes are not only of academic interest but also have potential applications in catalysis and as models for bioinorganic systems. researchgate.netnih.govchemscene.com

Agrochemical Applications (e.g., Herbicides, Insecticides)

Pyrazole derivatives are a well-established class of compounds in the agrochemical industry, providing effective solutions for crop protection. aip.orgclockss.org Their broad-spectrum activity has led to the commercialization of several pyrazole-based herbicides, insecticides, and fungicides. royal-chem.comclockss.org

The development of pyrazole-based agrochemicals has been driven by the need for highly active and selective compounds with favorable environmental profiles. clockss.org These derivatives function through various modes of action, targeting specific biological processes in weeds, insects, and fungi. clockss.org

Several classes of pyrazole-based herbicides have been developed, targeting key enzymes in plants.

HPPD Inhibitors: A significant group of pyrazole herbicides acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. clockss.orgacs.org This inhibition disrupts pigment synthesis, leading to the characteristic bleaching of weeds. acs.org Compounds in this class, such as pyrasulfotole (B166964) and topramezone, feature a 4-benzoyl-1-methylpyrazole structure. clockss.org Recent research has focused on developing new pyrazole derivatives with improved crop safety. For instance, certain novel derivatives have shown excellent post-emergence herbicidal activity and are safe for crops like maize, cotton, and wheat. acs.orgnih.gov

PPO Inhibitors: Some 3-phenylpyrazoles are potent inhibitors of the protoporphyrinogen (B1215707) oxidase (Protox) enzyme. clockss.org This leads to membrane disruption and rapid necrosis of leaf tissue. clockss.org Commercial examples include pyraflufen-ethyl, a post-emergence herbicide, and fluazolate, a pre-emergence herbicide. clockss.org

Other Herbicidal Pyrazoles: Novel pyrazole isothiocyanates have demonstrated good herbicidal efficacy against various weeds by inhibiting seed germination. mdpi.com

Herbicide ClassTarget Enzyme/Mode of ActionExample CompoundsTarget Weeds
HPPD Inhibitors 4-hydroxyphenylpyruvate dioxygenase (HPPD)Pyrasulfotole, Topramezone, Z5, Z15, Z20, Z21Echinochloa crusgalli (Barnyard grass) and others clockss.orgacs.orgnih.gov
PPO Inhibitors Protoporphyrinogen oxidase (Protox)Pyraflufen-ethyl, FluazolateBroadleaf weeds clockss.org
Isothiocyanates Inhibition of seed germinationSubstituted pyrazole aminopropylisothiocyanatesEchinochloa crusgalli, Cyperus iria, Dactylis glomerata, Trifolium repens mdpi.com

The pyrazole structure is also central to a number of potent insecticides.

Chloride Channel Blockers (Fiproles): This class, which includes the widely-used insecticide fipronil, acts on the central nervous system of insects by blocking GABA-gated chloride channels. clockss.org

Sodium Channel Blockers (Pyrazolines): Certain pyrazoline derivatives function by blocking sodium channels in insects. clockss.org

Other Insecticidal Pyrazoles: Researchers have synthesized novel pyrazole amides containing hydrazone substructures that exhibit broad-spectrum insecticidal activity against various pests, including Plutella xylostella (diamondback moth) and Culex pipiens pallens (common house mosquito). nih.gov

Insecticide ClassMode of ActionExample Compounds/SubstructuresTarget Pests
Fiproles GABA-gated chloride channel blockerFipronilWide range of insects clockss.org
Pyrazolines Sodium channel blockerN/AVarious insects clockss.org
Pyrazole Amides Not specifiedPyrazole amides with hydrazone substructuresPlutella xylostella, Helicoverpa armigera, Culex pipiens pallens, Spodoptera litura nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Pyrazole-Based Therapeutic Agents

The inherent versatility of the pyrazole (B372694) nucleus allows for extensive structural modifications to enhance therapeutic efficacy and selectivity. researchgate.net Researchers are actively exploring the synthesis of novel derivatives of 4-(3-ethynylphenyl)-1H-pyrazole to target a wide range of diseases.

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. nih.gov By strategically modifying the pyrazole ring, scientists have developed compounds that exhibit significant cytotoxicity against various cancer cell lines, including leukemia, renal cancer, and non-small-cell lung cancer. nih.gov For instance, pyrazole-chalcone hybrids have demonstrated notable in vitro activity, with some compounds showing GI₅₀ values ranging from 0.4 to 11.4 μM. nih.gov Furthermore, novel pyrazole derivatives have been designed as inhibitors of key cancer-related pathways, such as PI3 kinase and the VEGF/VEGFR-2 signaling cascade, which are crucial for tumor growth and angiogenesis. nih.gov

The development of pyrazole-based compounds is not limited to oncology. These scaffolds have also shown promise as antimicrobial agents, with some pyrazole-chalcone hybrids exhibiting significant activity against a wide range of bacterial and fungal strains. nih.gov The continued exploration of new synthetic routes and structural modifications is expected to yield a new generation of pyrazole-based therapeutics with improved potency and reduced toxicity.

Exploration of Undiscovered Biological Targets and Pathways

While pyrazole derivatives have been extensively studied for their effects on known biological targets, a significant area of future research lies in the identification of novel molecular targets and pathways. The unique structural features of compounds like this compound may allow them to interact with previously unexplored biological macromolecules, leading to the discovery of new therapeutic applications.

The pyrazole nucleus is a known pharmacophore for a variety of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. nih.govnih.gov This broad range of activities suggests that pyrazole derivatives may interact with multiple biological targets. For example, certain pyrazole-containing drugs are known to act as inhibitors of enzymes like cyclooxygenase (COX), while others target kinases involved in cell signaling pathways. nih.govnih.gov

Future research will likely focus on using advanced techniques such as proteomics and chemical biology to identify the direct binding partners of this compound and its derivatives. This will not only expand our understanding of the compound's mechanism of action but also open up new possibilities for treating a wider range of diseases, including neurodegenerative disorders and metabolic conditions like diabetes, where SGLT proteins are a target. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Pyrazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of pyrazole-based therapeutics is no exception. ijettjournal.orgijirt.org These powerful computational tools can significantly accelerate the identification of promising drug candidates, optimize their properties, and predict their biological activities. nih.gov

AI and ML algorithms can be trained on vast datasets of chemical structures and their corresponding biological activities to develop predictive models. youtube.com These models, often based on Quantitative Structure-Activity Relationships (QSAR), can then be used to screen large virtual libraries of pyrazole derivatives and identify those with the highest potential for therapeutic efficacy. youtube.comnih.gov This in silico approach can drastically reduce the time and cost associated with traditional high-throughput screening methods. nih.gov

Furthermore, AI can be employed in the de novo design of novel pyrazole scaffolds with tailored properties. ijirt.org By learning the complex relationships between chemical structure and biological function, generative models can propose new molecules that are optimized for specific therapeutic targets. nih.gov As AI and ML technologies continue to advance, their role in the discovery and development of pyrazole-based drugs is expected to become increasingly prominent.

Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry are becoming increasingly important in the synthesis of pharmaceutical compounds, aiming to reduce the environmental impact of chemical processes. nih.gov The synthesis of pyrazole derivatives is an area where green chemistry approaches can be effectively implemented.

Traditional methods for pyrazole synthesis often involve the use of hazardous reagents, organic solvents, and high temperatures, leading to significant waste generation. rsc.orgtandfonline.com In contrast, green chemistry strategies focus on the use of environmentally benign solvents like water and ethanol, renewable starting materials, and energy-efficient reaction conditions, such as microwave and ultrasound irradiation. nih.govrsc.orggsconlinepress.com

Multicomponent reactions (MCRs) are a particularly attractive green approach for pyrazole synthesis. rsc.org These one-pot reactions allow for the rapid assembly of complex molecules from simple starting materials, minimizing waste and improving atom economy. rsc.org Additionally, the use of recyclable catalysts and solvent-free reaction conditions further enhances the sustainability of pyrazole synthesis. nih.govrsc.org The adoption of these green chemistry principles will not only make the production of this compound and its derivatives more environmentally friendly but also more cost-effective.

Design of Multifunctional Pyrazole Scaffolds

The development of multifunctional or multi-target drugs is an emerging strategy in drug discovery, aiming to address complex diseases with a single chemical entity. The versatile nature of the pyrazole scaffold makes it an ideal platform for the design of such multifunctional agents. researchgate.net

By incorporating different pharmacophores onto the pyrazole ring, it is possible to create hybrid molecules that can simultaneously modulate multiple biological targets. researchgate.net For example, a pyrazole derivative could be designed to inhibit both a key enzyme in a disease pathway and a transporter protein responsible for drug resistance. This multi-pronged approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing 4-(3-ethynylphenyl)-1H-pyrazole derivatives, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclocondensation of ethynylphenyl precursors with hydrazines or their derivatives. For example, vicinal diaryl-substituted pyrazoles are synthesized via "general procedure F," which uses acetic acid as a catalyst and requires flash chromatography (EtOAc/petroleum ether solvent ratios) for purification . Optimization includes adjusting solvent polarity (e.g., 1:1 to 9:1 EtOAc/petroleum ether) and reaction time to improve yields (up to 88–95%) .

Q. How can NMR and MS data be interpreted to confirm the structural integrity of this compound derivatives?

  • Methodology :

  • 1H-NMR : Look for characteristic peaks: ethynyl protons (δ 2.5–3.5 ppm), aromatic protons (δ 6.8–8.0 ppm), and pyrazole NH (δ ~10–12 ppm, broad). For example, compound 4a (C₁₈H₁₆N₂O₃) shows distinct methoxy signals at δ 3.8 ppm .
  • MS (ESI) : Molecular ion peaks ([M+H]⁺) should align with calculated masses. For instance, 3i (C₂₀H₂₀N₂O₃) has an observed m/z of 341.4 (calc. 340.15) .

Q. What purification techniques are effective for isolating this compound derivatives, especially for regioisomeric mixtures?

  • Methodology : Flash chromatography with gradient elution (e.g., EtOAc/petroleum ether) is critical. For example, 3k (C₁₉H₁₇FN₂O₃) was purified using a 9:1 solvent ratio to separate regioisomers . Recrystallization (e.g., from ethanol) is also used for solid derivatives like 4b (mp 142–144°C) .

Advanced Research Questions

Q. How does positional isomerism at the 3- and 4-positions of the pyrazole ring influence antiproliferative activity against cancer cell lines?

  • Methodology : Comparative bioassays reveal that 3-(4'-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole (4b ) exhibits 2–13× higher activity than its 4-substituted regioisomer (3i ) in HT-29 and HL-60 cells. This is attributed to enhanced steric compatibility with target proteins (e.g., tubulin) . However, equipotency in HeLa cells suggests cell-specific target interactions, necessitating structure-activity relationship (SAR) studies across multiple cell lines .

Q. What strategies resolve contradictions in biological activity data between structurally similar pyrazole derivatives?

  • Methodology :

  • SAR Analysis : Compare substituent effects. For example, replacing 2-naphthyl with 2-benzo[b]thienyl in 2c vs. 3a increases activity 4–15× in five cell lines due to improved π-π stacking .
  • Computational Docking : Use tools like AutoDock to model interactions. Pyrazole derivatives with ethynyl groups (e.g., 4c ) show stronger hydrophobic binding to kinase active sites than non-ethynyl analogs .

Q. How can hybrid pyrazole-triazole systems (e.g., 4-(4-methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole) enhance pharmacological properties?

  • Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties, improving metabolic stability. For example, 21ae (C₁₂H₁₁N₅O) synthesized via CuSO₄/Na ascorbate in THF/water (1:1) at 50°C shows 60% yield and enhanced blood-brain barrier penetration .

Methodological Challenges and Solutions

Q. What are the pitfalls in interpreting spectral data for pyrazole derivatives with fluorinated or trifluoromethyl substituents?

  • Solution :

  • 19F-NMR : Use decoupling to resolve overlapping signals. For 4-(trifluoromethyl)-1H-pyrazole (C₄H₃F₃N₂), δ -60 to -70 ppm indicates CF₃ groups .
  • HRMS : Confirm molecular formulas for high-halogen content compounds (e.g., C₃₁H₂₄Cl₂N₂S₂ , calc. 559.54 vs. obs. 559.54) .

Q. How can researchers mitigate toxicity risks during large-scale synthesis of this compound derivatives?

  • Solution :

  • Safety Protocols : Use glove boxes for handling toxic intermediates (e.g., nitro-substituted pyrazoles) .
  • Waste Management : Segregate halogenated waste (e.g., 4-Chloro-5-(trifluoromethyl)-1H-pyrazole ) for certified disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.